molecular formula C10H19ClN2O2 B1448731 piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride CAS No. 1803588-06-8

piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride

Cat. No.: B1448731
CAS No.: 1803588-06-8
M. Wt: 234.72 g/mol
InChI Key: ASYIEKSQLIEPKD-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride typically involves multi-component reactions. One common method involves the reaction of piperidine with cyclopropyl isocyanate under controlled conditions to form the carbamate derivative. The hydrochloride salt is then obtained by treating the carbamate with hydrochloric acid .

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation, cyclization, and multi-component reactions. These methods are designed to be efficient, cost-effective, and environmentally friendly. For example, the use of ionic liquids as catalysts in multi-component reactions has been shown to produce high yields of piperidine derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects in neurological disorders .

Comparison with Similar Compounds

  • Piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride
  • Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride
  • Piperidin-2-ylmethyl N-cyclobutylcarbamate hydrochloride

Comparison: Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other piperidine derivatives with larger cycloalkyl groups, such as cyclopentyl or cyclohexyl. The smaller cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

piperidin-2-ylmethyl N-cyclopropylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-10(12-8-4-5-8)14-7-9-3-1-2-6-11-9;/h8-9,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYIEKSQLIEPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(=O)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-06-8
Record name Carbamic acid, N-cyclopropyl-, 2-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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